Sodium 1-oleoyl lysophosphatidic acid is derived from the hydrolysis of phosphatidic acid, which is a key component of cell membranes. It belongs to the class of lysophospholipids, characterized by having one acyl chain and a phosphate group attached to a glycerol backbone. The compound is commonly found in various tissues and biological fluids, indicating its physiological relevance.
Sodium 1-oleoyl lysophosphatidic acid can be synthesized through several methods:
The synthesis typically requires controlled conditions to ensure the desired purity and yield. The sodium salt form is preferred due to its enhanced stability compared to the free acid form.
Sodium 1-oleoyl lysophosphatidic acid has a molecular formula of and a molecular weight of approximately . The structure features an oleoyl group (derived from oleic acid) at the sn-1 position of the glycerol backbone.
[Na+].CCCCCCCC\C=C/CCCCCCCC(=O)OC[C@@H](O)COP(O)([O-])=O
XGRLSUFHELJJAB-JGSYTFBMSA-M
The compound exists as a crystalline solid, which is stable under appropriate storage conditions (typically at -20°C).
Sodium 1-oleoyl lysophosphatidic acid participates in various biochemical reactions:
These reactions are crucial for understanding its role in cell signaling and physiological responses.
The mechanism of action of sodium 1-oleoyl lysophosphatidic acid primarily involves its interaction with G-protein-coupled receptors. Upon binding to LPA receptors:
The potency of sodium 1-oleoyl lysophosphatidic acid as an agonist makes it a valuable tool for studying cellular mechanisms.
These properties are essential for laboratory applications and experimental designs involving this compound.
Sodium 1-oleoyl lysophosphatidic acid has several applications in scientific research:
The compound's ability to modulate cellular functions makes it a significant subject for ongoing research in biochemistry and pharmacology.
Sodium 1-oleoyl lysophosphatidic acid (sodium 1-oleoyl-LPA) is an endogenous lysophospholipid mediator characterized by an sn-1-oleoyl (18:1 cis-9) chain and a sodium salt-stabilized phosphate group. This specific molecular configuration confers high-affinity binding to LPA1 (EDG2) and LPA2 (EDG4) receptors, which belong to the endothelial differentiation gene (Edg) family of G protein-coupled receptors (GPCRs) [1] [6]. The cis double bond in the oleoyl chain induces a 30° kink, enhancing insertion into the orthosteric binding pocket of LPA1 and LPA2 through hydrophobic interactions with transmembrane domains III–VII [2] [6]. The glycerol backbone and anionic phosphate group form polar contacts with Arg3.28 and Lys7.36 residues (Ballesteros-Weinstein numbering), stabilizing the receptor’s active conformation [5].
Table 1: Structural Determinants of Sodium 1-Oleoyl-LPA Binding to LPA Receptors
Structural Element | Role in Receptor Binding | Receptor Specificity |
---|---|---|
Oleoyl chain (C18:1, cis-9) | Hydrophobic insertion into TM helices; membrane anchoring | LPA1, LPA2, LPA3 |
sn-1 glycerol linkage | Stabilizes orientation of phosphate group | LPA1 > LPA2 |
Sodium-stabilized phosphate | Ionic interaction with Arg/Lys residues in extracellular loops | LPA1 and LPA2 equally |
Stereospecific (S-glycerol) | Optimal docking to LPA1 binding pocket; reduced activity in R-isomers | LPA1 (10-fold selectivity) |
Functionally, sodium 1-oleoyl-LPA inhibits neural stem cell (NSC) differentiation into neurons via LPA1 activation, demonstrating its role in maintaining progenitor pools [1] [6]. In cancer models, it induces claudin-1 expression and RhoA activation in breast epithelial cells through LPA2-mediated signaling [2] [4]. Antagonists like Ki16425 selectively block these effects by competing with the phosphate head group [7].
Sodium 1-oleoyl-LPA exhibits distinct potency profiles across LPA receptor subtypes, governed by acyl chain compatibility and G-protein coupling efficiency. The rank order of activation potency is LPA1 > LPA2 > LPA3 ≫ LPA4, with half-maximal effective concentrations (EC50) of 15 nM, 42 nM, 220 nM, and 1.2 µM, respectively [3] [5]. While LPA1–LPA3 (Edg subfamily) couple primarily to Gαi/o and Gαq/11, LPA4–LPA6 (non-Edg subfamily) prefer Gα12/13 and Gαs proteins, leading to divergent cellular responses [5].
Table 2: Activation Dynamics of Sodium 1-Oleoyl-LPA Across LPA Receptor Subtypes
Receptor | EC50 | Primary G-Proteins | Key Functional Responses | Tissue/Cell Specificity |
---|---|---|---|---|
LPA1 | 15 nM | Gαi/o, Gαq/11, Gα12/13 | NSC differentiation inhibition; cortical development | Neural stem cells, fibroblasts |
LPA2 | 42 nM | Gαi/o, Gαq/11 | Claudin-1 expression; cancer cell migration | Epithelial cells, immune cells |
LPA3 | 220 nM | Gαi/o, Gαq/11 | Calcium mobilization; cAMP inhibition | Reproductive tissues, cardiomyocytes |
LPA4 | 1.2 µM | Gα12/13, Gαs | Keratinocyte growth; weak cAMP accumulation | Keratinocytes, osteoblasts |
In RH7777 hepatoma cells, which natively express LPA4, sodium 1-oleoyl-LPA (10 µM) induces marginal cAMP accumulation, contrasting with robust responses to the pan-receptor agonist VPC12249 [2] [4]. The weak activation of LPA4 underscores the structural preference of monounsaturated LPA species for Edg-family receptors [5].
Upon binding LPA1/LPA2, sodium 1-oleoyl-LPA initiates three cardinal signaling axes:
RhoA/ROCK Pathway: Gα12/13 coupling activates Rho guanine exchange factors (RhoGEFs), triggering GTP loading on RhoA. Rho-associated kinase (ROCK) then phosphorylates LIM kinase and myosin light chain (MLC), inducing actin cytoskeletal remodeling. In C2C12 skeletal muscle cells, this pathway mediates sodium 1-oleoyl-LPA-induced migration and cytoskeletal contraction [9]. RhoA activation also upregulates claudin-1 in breast cancer cells, enhancing metastatic potential [2].
MAPK Cascade: Gαi/o-mediated transactivation of epidermal growth factor receptor (EGFR) recruits Ras→Raf→MEK→ERK1/2. Phosphorylated ERK translocates to the nucleus, promoting transcription of proliferative genes (e.g., FOS, MYC). In osteosarcoma cells, sodium 1-oleoyl-LPA (10 µM) induces cyclooxygenase-2 (COX-2) expression via ERK-dependent mechanisms [6] [8].
PI3K/AKT Pathway: Gβγ subunits released from Gαi activate phosphoinositide 3-kinase (PI3K), generating PIP3 to recruit AKT to the membrane. Phosphorylated AKT inhibits pro-apoptotic proteins (BAD, caspase-9) and stabilizes β-catenin. This axis is critical for sodium 1-oleoyl-LPA’s anti-apoptotic effects in chondrocytes exposed to inorganic phosphate [8].
Table 3: Downstream Effectors of Sodium 1-Oleoyl-LPA Signaling
Pathway | Key Molecular Targets | Biological Outcomes | Validating Inhibitors |
---|---|---|---|
RhoA/ROCK | RhoGEF→RhoA→ROCK→MLC phosphorylation | Actin stress fiber formation; cell contraction/migration | Y27632 (ROCK); C3 transferase |
MAPK/ERK | Ras→Raf→MEK→ERK phosphorylation | COX-2 induction; proliferation; differentiation block | U0126 (MEK); PD98059 (MEK) |
PI3K/AKT | PI3K→PIP3→AKT phosphorylation | Anti-apoptosis (Bcl-2↑, Bax↓); metabolic reprogramming | Wortmannin (PI3K); LY294002 |
Calcium Flux | PLCβ→IP3→ER Ca2+ release | NSC excitability; muscle contraction | U73122 (PLC); 2-APB (IP3R) |
Calcium mobilization represents a fourth axis: Gαq activates phospholipase Cβ (PLCβ), hydrolyzing PIP2 to IP3 and diacylglycerol (DAG). IP3 binds endoplasmic reticulum receptors, releasing stored calcium. In C2C12 cells, sodium 1-oleoyl-LPA elevates intracellular Ca2+ via Na+/Ca2+ exchangers and receptor-operated channels, independent of L-type voltage-gated channels [9].
Sodium 1-oleoyl-LPA orchestrates bidirectional communication with distinct receptor networks:
EGFR Transactivation: LPA1 activation by sodium 1-oleoyl-LPA induces matrix metalloproteinase (MMP)-mediated shedding of heparin-binding EGF (HB-EGF) in MCF-7 breast cancer cells. Soluble HB-EGF activates EGFR, driving ERK and AKT phosphorylation. This cross-talk enables LPA to amplify mitogenic signals; conversely, EGFR inhibition blocks 50% of LPA-induced proliferation [7].
FFAR1/FFAR4 Interference: ω-3 fatty acids (e.g., EPA) activate free fatty acid receptors FFAR1 (GPR40) and FFAR4 (GPR120), which antagonize LPA1 signaling. In MDA-MB-231 breast cancer cells, EPA (20 µM) or synthetic FFAR agonists (TUG-891, GW9508) inhibit sodium 1-oleoyl-LPA-induced proliferation by sequestering Gαq proteins and suppressing RhoA activation [7].
S1P Receptor Co-regulation: Though sphingosine 1-phosphate (S1P) receptors (S1PRs) share structural homology with LPA receptors, they exhibit ligand-specific bias. Sodium 1-oleoyl-LPA does not bind S1PRs, but LPAR/S1PR heterodimerization alters signal duration. For example, LPA1/S1P1 heteromers in endothelial cells integrate motility signals from both lipids [3] [5].
These interactions create context-dependent signaling mosaics. In neural development, sodium 1-oleoyl-LPA and S1P jointly regulate neuroprogenitor migration via complementary GPCRs [3]. Conversely, in cancer, FFAR activation counteracts LPA-driven metastasis, suggesting therapeutic nodes for intervention [7].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3